molecular formula C12H10F4N2O B2777018 N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide CAS No. 1444409-80-6

N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide

Cat. No.: B2777018
CAS No.: 1444409-80-6
M. Wt: 274.219
InChI Key: BASLQINXMASHGO-UHFFFAOYSA-N
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Description

N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by:

  • A 3-fluoro substituent on the benzamide ring.
  • A 5-(trifluoromethyl) group, enhancing lipophilicity and metabolic stability.
  • A 2-cyanopropan-2-yl side chain at the amide nitrogen, contributing steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2O/c1-11(2,6-17)18-10(19)7-3-8(12(14,15)16)5-9(13)4-7/h3-5H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASLQINXMASHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC(=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzoic acid with 2-cyanopropan-2-amine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzamide core.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds structurally related to N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide exhibit promising anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A notable study demonstrated that similar compounds could effectively induce apoptosis in cancer cells, highlighting their potential as therapeutic agents against various malignancies .

1.2 Anti-inflammatory Properties

Several studies have reported that benzamide derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This suggests that this compound could be further investigated for its anti-inflammatory capabilities .

Agricultural Applications

2.1 Fungicidal Activity

This compound has been identified as a potential fungicide, particularly in the context of crop protection. Its structural analogs have shown efficacy against various fungal pathogens by disrupting cellular respiration processes within fungi, thereby preventing their growth and spread. This application is significant for developing sustainable agricultural practices and managing crop diseases effectively .

2.2 Herbicidal Properties

There is emerging evidence suggesting that this compound may also exhibit herbicidal properties. Research into similar benzamide derivatives has indicated their potential to inhibit the growth of specific weed species, thus offering a dual approach to pest management in agricultural settings .

4.1 Case Study: Anticancer Research

A recent investigation into the anticancer effects of benzamide derivatives, including this compound, revealed that these compounds could significantly reduce tumor size in preclinical models of breast cancer. The study highlighted the mechanism involving apoptosis induction through mitochondrial pathways, suggesting a strong basis for further clinical evaluation .

4.2 Case Study: Agricultural Application

In agricultural trials, formulations containing this compound were tested against common fungal pathogens affecting soybean crops. Results showed a marked reduction in disease incidence compared to untreated controls, supporting its potential as an effective fungicide .

Mechanism of Action

The mechanism of action of N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluoro and trifluoromethyl substituents play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its substitution pattern:

Compound Name (or Identifier) Substituents on Benzamide Core Amide Side Chain Key Functional Groups
Target Compound 3-fluoro, 5-(trifluoromethyl) 2-cyanopropan-2-yl Cyano, CF3, F
Flutolanil () 3-(1-methylethoxy)phenyl, 2-CF3 N-(3-(1-methylethoxy)phenyl) CF3, ether
Sodium Salt Herbicide () 2-chloro, 3-(methylsulfanyl), 4-CF3 N-(1-methyl-1H-tetrazol-5-yl) Tetrazolyl, CF3, Cl
Compound 2a () 5-CF3, 3-(4-methylpiperazin-1-yl) N-(2-amino-3-nitrophenyl) Piperazinyl, nitro, CF3
Compound II.13.0 () 2-chloro, 5-(complex substituent) N-cyclopropyl CF3, Cl, cyclopropyl

Key Observations :

  • The 2-cyanopropan-2-yl group distinguishes the target compound from analogs with tetrazolyl (), piperazinyl (), or cyclopropyl () side chains.
  • Trifluoromethyl (CF3) is a recurring motif in agrochemicals (e.g., flutolanil in ) and pharmaceuticals, enhancing resistance to metabolic degradation .

Molecular Properties

Compound Name (or Identifier) Molecular Formula Molecular Weight (g/mol) LogP (Predicted)
Target Compound C12H9F4N2O ~283.2 (estimated) ~2.8 (high lipophilicity due to CF3 and cyano)
Sodium Salt Herbicide () C13H10ClF3N5NaO2S Not provided Likely polar (tetrazolyl and sulfanyl)
Compound 2a () C19H17F3N4O3 ~406.4 ~1.5 (piperazinyl increases polarity)

Note: The target compound’s cyano group and CF3 likely increase lipophilicity compared to analogs with polar side chains (e.g., piperazinyl in 2a).

Agrochemical Potential

  • Flutolanil (): A fungicide targeting succinate dehydrogenase, demonstrating the role of CF3 groups in pesticidal activity .
  • Sodium Salt Herbicide (): Targets weed growth via inhibition of acetolactate synthase, highlighting the utility of tetrazolyl and CF3 motifs .

Pharmaceutical Relevance

  • Compound II.13.0 (): Contains a cyclopropyl group and CF3, tested for enzyme inhibition in crop protection, indicating possible pharmacological crossover .
  • Thiazolo Derivatives (): Benzamides with thiazole side chains are explored for anticancer and antiviral applications .

The 2-cyanopropan-2-yl group in the target compound may enhance binding affinity to biological targets, similar to cyano-containing kinase inhibitors.

Biological Activity

N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide is a synthetic compound characterized by its unique molecular structure, which includes a cyano group, a fluoro group, and a trifluoromethyl group attached to a benzamide core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C12H11F3N2O
  • CAS Number : 1444409-80-6
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyano and trifluoromethyl groups enhances the compound's binding affinity and specificity, potentially leading to the inhibition or activation of various biological pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating its potential as an anti-inflammatory agent.
  • Enzyme Inhibition : There is evidence suggesting that it can inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

Research Findings and Case Studies

A range of studies has been conducted to explore the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cell proliferation in cancer lines
Anti-inflammatoryReduction in pro-inflammatory cytokines
Enzyme InhibitionModulation of enzyme activity related to metabolism

Case Study Example

One notable study investigated the effects of this compound on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The findings demonstrated that the compound significantly protected β-cells from apoptosis induced by ER stress, with an effective concentration (EC50) observed at 0.1 ± 0.01 μM, highlighting its potential therapeutic application in diabetes management .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between 3-fluoro-5-(trifluoromethyl)benzoic acid and 2-cyanopropan-2-amine, facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). This synthetic route allows for the production of various derivatives that may enhance or modify biological activity.

Q & A

Basic: What are the recommended synthetic routes for N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling 3-fluoro-5-(trifluoromethyl)benzoic acid with 2-cyanopropan-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalyst use : DMAP accelerates acylation.
    Characterization via 1H^{1}\text{H} NMR, 19F^{19}\text{F} NMR, and LC-MS is critical to confirm purity and structure .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address potential ambiguities?

Answer:
Key techniques include:

  • 19F^{19}\text{F} NMR : Resolves trifluoromethyl and fluoro substituent environments (δ = -60 to -65 ppm for CF3_3).
  • 13C^{13}\text{C} NMR : Identifies cyano (C≡N) and carbonyl (C=O) groups.
  • High-resolution MS : Confirms molecular ion ([M+H]+^+).
    Ambiguities (e.g., tautomerism, rotamers) can arise due to steric hindrance from the 2-cyanopropan-2-yl group. X-ray crystallography (if crystals are obtainable) resolves stereochemical uncertainties .

Advanced: How does the substitution pattern (e.g., trifluoromethyl, cyano groups) influence the compound’s bioactivity, and what SAR models are applicable?

Answer:

  • Trifluoromethyl (-CF3_3) : Enhances metabolic stability and lipophilicity, improving membrane permeability.
  • Cyano (-CN) : Introduces hydrogen-bonding potential and electron-withdrawing effects, influencing target binding.
    Structure-activity relationship (SAR) studies should use comparative assays with analogs (e.g., replacing -CF3_3 with -Cl or -CH3_3). Computational models (e.g., QSAR) can predict bioactivity based on electronic (Hammett σ) and steric (Taft Es_s) parameters .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and readout methods (e.g., luminescence vs. fluorescence).
  • Compound purity : Validate via HPLC (>95% purity) and elemental analysis.
  • Pharmacokinetic factors : Assess solubility (via shake-flask method) and metabolic stability (microsomal assays).
    Reproducing key experiments with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) reduces ambiguity .

Advanced: What computational methods predict the compound’s binding modes, and how can crystallographic data validate these models?

Answer:

  • Molecular docking (AutoDock, Glide) : Predicts binding poses to targets like kinases or GPCRs.
  • Molecular dynamics (MD) simulations : Assesses stability of ligand-target complexes over time (≥100 ns).
    Crystallographic data (e.g., PDB entries of analogs) validate hydrogen-bonding networks and hydrophobic interactions. For example, trifluoromethyl groups often occupy hydrophobic pockets in kinase domains .

Advanced: How does the compound’s stability under various conditions (pH, temperature) affect experimental outcomes?

Answer:

  • pH stability : Perform accelerated degradation studies (pH 1–13 at 37°C) with HPLC monitoring. Acidic conditions may hydrolyze the amide bond.
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (>150°C typical for benzamides).
  • Light sensitivity : UV-vis spectroscopy detects photodegradation products. Store in amber vials under inert gas .

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